4-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether
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Overview
Description
4-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the etherification of the phenyl group with ethyl ether under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and phase transfer agents can also enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
4-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
4-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core with a phenyl ethyl ether group sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H23N5O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
10-(4-ethoxyphenyl)-11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5O/c1-5-30-20-12-10-19(11-13-20)29-17(4)16(3)21-23(29)25-14-28-24(21)26-22(27-28)18-8-6-15(2)7-9-18/h6-14H,5H2,1-4H3 |
InChI Key |
WQSJTVRKVBCMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=C(C=C5)C)C)C |
Origin of Product |
United States |
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